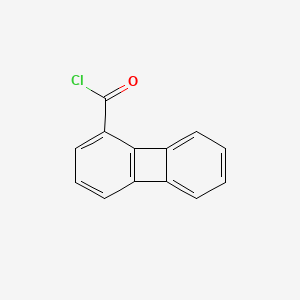

1-Biphenylenecarbonyl chloride

Description

Contextualization within Acyl Chloride Chemistry

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by a –COCl functional group. wikipedia.orgsavemyexams.com They are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. ebsco.com This substitution makes them highly reactive and useful for a variety of chemical transformations. wikipedia.orgebsco.com

The high reactivity of acyl chlorides, including 1-biphenylenecarbonyl chloride, makes them valuable intermediates in organic synthesis. chemblink.com They are more reactive than other carboxylic acid derivatives like esters or amides, allowing them to be easily converted into these and other functional groups. wikipedia.org

Acyl chlorides are commonly prepared by reacting carboxylic acids with chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. wikipedia.orgsavemyexams.com Thionyl chloride is often preferred because the byproducts are gaseous, which simplifies purification of the desired acyl chloride. ebsco.com

Significance as a Reactive Intermediate in Organic Synthesis

This compound is a significant reactive intermediate, meaning it is a short-lived, highly reactive molecule that is formed during a chemical reaction and quickly converted into a more stable product. Its reactivity stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles.

Key reactions involving acyl chlorides like this compound include:

Esterification: They react with alcohols to form esters. This reaction is often faster and more complete than the corresponding reaction with a carboxylic acid. savemyexams.comsavemyexams.com

Amide Formation: They react with ammonia (B1221849) or amines to produce amides. savemyexams.comsavemyexams.com

Friedel-Crafts Acylation: They are used to introduce an acyl group onto an aromatic ring, forming ketones. ebsco.com This reaction is a cornerstone of aromatic chemistry.

Hydrolysis: They react with water to form the corresponding carboxylic acid. wikipedia.org While often considered a nuisance, this reaction highlights their reactivity.

The biphenylene (B1199973) moiety of this compound introduces unique electronic and steric properties that can influence the course and outcome of these reactions, making it a valuable tool for synthesizing complex, polycyclic aromatic compounds.

Overview of Research Trajectories for Biphenylenecarbonyl Derivatives

Research involving biphenylenecarbonyl derivatives, synthesized from this compound, is diverse and expanding. These derivatives are being investigated for a range of applications, particularly in medicinal chemistry and materials science.

For instance, certain biphenylenecarbonyl derivatives have been explored as potential protein tyrosine kinase (PTK) inhibitors. google.com PTKs are enzymes that play a crucial role in cellular signaling pathways, and their inhibition can be a therapeutic strategy for diseases like cancer and immune disorders. google.com Specifically, inhibitors of the Lck enzyme, a PTK found in T-cells, have potential applications in treating T-cell mediated diseases such as rheumatoid arthritis and multiple sclerosis. google.com

The rigid, planar structure of the biphenylene core is also of interest in the development of novel organic materials. Polymers incorporating biphenylene units, such as polyphenylenes, are being studied for their unique electronic and optical properties. scribd.com These materials have potential applications in areas like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The table below provides a summary of the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 844891-07-2 | chemicalbook.comchemwhat.com |

| Molecular Formula | C₁₃H₇ClO | chemicalbook.comchemwhat.com |

| Molecular Weight | 214.65 g/mol | chemicalbook.comchemwhat.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

biphenylene-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClO/c14-13(15)11-7-3-6-10-8-4-1-2-5-9(8)12(10)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSBARINANPMGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C2C(=CC=C3)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383700 | |

| Record name | 1-biphenylenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844891-07-2 | |

| Record name | 1-Biphenylenecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-biphenylenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Biphenylenecarbonyl Chloride

Precursor Synthesis and Derivatization Strategies

The foundation of synthesizing 1-biphenylenecarbonyl chloride lies in the efficient construction of its precursors: biphenylene (B1199973) and 1-biphenylenecarboxylic acid.

Preparation of Biphenylene Precursors

Biphenylene is a polycyclic aromatic hydrocarbon composed of two benzene (B151609) rings fused to a central four-membered ring. wikipedia.org Its synthesis has been a subject of interest since its first successful preparation in 1941. wikipedia.org Several methods have been developed to construct the biphenylene core structure.

One of the primary and historical routes to biphenylene involves the dimerization of benzyne (B1209423). wikipedia.org This highly reactive intermediate can be generated by heating benzenediazonium-2-carboxylate, which is prepared from 2-aminobenzoic acid. wikipedia.org Another approach to generating benzyne for this purpose is the oxidation of 1-aminobenzotriazole (B112013) with lead(IV) acetate, which produces benzyne in high yield, subsequently dimerizing to form biphenylene. wikipedia.org

Alternative strategies for biphenylene synthesis include the copper-mediated Ullmann reaction of 2,2'-diiodobiphenyl (B1330377) and cobalt-catalyzed cycloaddition reactions. researchgate.net Flash vacuum pyrolysis of compounds like phthalic anhydride (B1165640) also yields biphenylene. wikipedia.org

| Synthesis Method | Precursor | Key Reagents/Conditions | Reference |

| Benzyne Dimerization | 2-Aminobenzoic acid | Diazotization, then heating | wikipedia.org |

| Benzyne Dimerization | 1H-Benzotriazole | Hydroxylamine-O-sulfonic acid, then Lead(IV) acetate | wikipedia.org |

| Ullmann Reaction | 2,2'-Diiodobiphenyl | Copper | researchgate.net |

| Cycloaddition | o-Dialkynylbenzene and an alkyne | Cobalt catalyst | researchgate.net |

| Pyrolysis | Phthalic anhydride | Flash vacuum pyrolysis | wikipedia.org |

Synthetic Routes to 1-Biphenylenecarboxylic Acid

The introduction of a carboxylic acid group at the 1-position of the biphenylene nucleus is a critical step. A common strategy for the carboxylation of aromatic compounds is through the use of an organometallic intermediate. One potential route to 1-biphenylenecarboxylic acid involves the formation of 1-lithiobiphenylene, which can then be reacted with an electrophilic source of carbon dioxide. The formation of C-1 functionalized products by treating the reaction intermediate 1-lithiobiphenylene with an electrophilic reagent has been reported as a viable synthetic strategy. researchgate.net

This process would typically involve the deprotonation of biphenylene at the 1-position using a strong organolithium base, such as n-butyllithium or tert-butyllithium, to generate the 1-lithiobiphenylene intermediate. This highly reactive species can then be quenched with solid carbon dioxide (dry ice) followed by an acidic workup to yield 1-biphenylenecarboxylic acid.

Another potential, though less direct, route could involve the halogenation of biphenylene to produce a 1-halobiphenylene derivative. This halo-substituted biphenylene could then be converted to a Grignard reagent or an organolithium species, followed by carboxylation. Direct carboxylation of biphenylene itself is challenging but has been achieved for other polycyclic aromatic hydrocarbons using strong activating conditions. researchgate.net

Chlorination Reagents and Reaction Conditions for Carboxylic Acid Conversion

The final step in the synthesis of this compound is the conversion of the carboxylic acid group of 1-biphenylenecarboxylic acid into an acyl chloride. This transformation is a common and well-established reaction in organic synthesis, with several reliable reagents and methodologies available.

Thionyl Chloride and Phosphoryl Chloride Methodologies

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acyl chlorides. masterorganicchemistry.comchemistrysteps.com The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a good leaving group. chemistrysteps.com The mechanism involves the attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent intramolecular rearrangement to form the acyl chloride, sulfur dioxide, and hydrogen chloride. masterorganicchemistry.comic.ac.uk The gaseous nature of the byproducts (SO₂ and HCl) simplifies the purification of the desired acyl chloride. wikipedia.org The reaction is often carried out in neat thionyl chloride or in an inert solvent. commonorganicchemistry.com

Phosphoryl chloride (POCl₃) can also be employed for this transformation, although it is generally less reactive than thionyl chloride.

| Reagent | Byproducts | Typical Conditions | Reference |

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Neat or in an inert solvent, often with heating | masterorganicchemistry.comcommonorganicchemistry.com |

| Phosphoryl Chloride (POCl₃) | H₃PO₄ | Often requires higher temperatures than SOCl₂ |

Oxalyl Chloride and Related Activating Agents

Oxalyl chloride ((COCl)₂) is another effective reagent for the preparation of acyl chlorides from carboxylic acids. commonorganicchemistry.comwikipedia.org It is often considered a milder and more selective reagent compared to thionyl chloride. wikipedia.org The reaction with oxalyl chloride also produces gaseous byproducts (CO, CO₂, and HCl), which facilitates product isolation. chemicalbook.com

The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM). commonorganicchemistry.com A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. commonorganicchemistry.comwikipedia.org The DMF catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, an iminium intermediate, which is the active electrophile that reacts with the carboxylic acid. wikipedia.org

Catalytic Approaches in Acyl Chloride Formation

As mentioned, the conversion of carboxylic acids to acyl chlorides using reagents like thionyl chloride and oxalyl chloride can be accelerated by the use of catalysts. N,N-dimethylformamide (DMF) is a common catalyst, particularly in reactions with oxalyl chloride. wikipedia.orgstudy.com Pyridine is another base that can be used to catalyze these reactions. wikipedia.org These catalysts function by activating the chlorinating agent. wikipedia.org For instance, with oxalyl chloride, DMF forms the highly reactive Vilsmeier reagent. wikipedia.org In the case of thionyl chloride, catalysts like DMF can also enhance the reaction rate. google.com

The use of a catalyst not only increases the rate of the reaction but can also allow for milder reaction conditions, which can be advantageous when dealing with sensitive functional groups.

Reaction Mechanisms and Kinetics of 1 Biphenylenecarbonyl Chloride

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, proceeding through a variety of mechanistic pathways. The structure of the acyl chloride, the nature of the nucleophile, and the reaction conditions all play a crucial role in determining the predominant mechanism.

Addition-Elimination Pathways

The most common mechanism for nucleophilic acyl substitution is the two-step addition-elimination pathway. In this process, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is typically unstable and collapses by expelling the chloride ion, a good leaving group, to form the final substitution product. The reformation of the carbon-oxygen double bond is a strong thermodynamic driving force for this elimination step.

For 1-biphenylenecarbonyl chloride, the biphenylene (B1199973) moiety, with its aromatic character, can influence the stability of the tetrahedral intermediate through resonance and inductive effects. The delocalization of electron density within the biphenylene ring system can affect the electrophilicity of the carbonyl carbon and the stability of the transition states involved in the addition and elimination steps.

Carbocationic Intermediates in Highly Substituted Acyl Chlorides

In certain cases, particularly with sterically hindered acyl chlorides or under conditions that favor ionization, a unimolecular SN1-type mechanism may be operative. This pathway involves the initial, rate-determining departure of the chloride ion to form a highly reactive acylium ion (a carbocation). This carbocation is then rapidly attacked by the nucleophile to yield the final product. The stability of the acylium ion is a critical factor in this mechanism. For this compound, the potential for the biphenylene group to stabilize a positive charge through resonance would be a key determinant of the feasibility of this pathway.

Solvolysis Reaction Kinetics and Solvent Effects

Solvolysis, a reaction in which the solvent acts as the nucleophile, is a powerful tool for probing reaction mechanisms. The kinetics of solvolysis reactions are highly sensitive to the nature of the solvent, providing valuable information about the transition state and the degree of charge separation involved.

Grunwald-Winstein Equation Applications

The Grunwald-Winstein equation is a linear free-energy relationship used to quantify the effect of solvent ionizing power and nucleophilicity on solvolysis rates. The equation is expressed as:

log(k/k₀) = mY + lN

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

m is the sensitivity of the substrate to the solvent ionizing power (Y).

Y is a measure of the solvent's ionizing power.

l is the sensitivity of the substrate to the solvent nucleophilicity (N).

N is a measure of the solvent's nucleophilicity.

A high m value is indicative of a mechanism with significant charge development in the transition state, such as an SN1-type process involving a carbocationic intermediate. Conversely, a significant l value suggests a mechanism where the nucleophilic participation of the solvent is important, characteristic of an SN2-type or addition-elimination pathway. The application of the Grunwald-Winstein equation to the solvolysis of this compound would provide quantitative insights into the mechanism operating under different solvent conditions.

Table 1: Representative Solvent Parameters for Grunwald-Winstein Analysis

| Solvent | Y (Ionizing Power) | N (Nucleophilicity) |

| 100% Ethanol | -2.52 | 0.37 |

| 80% Ethanol / 20% Water | 0.00 | 0.00 |

| 50% Ethanol / 50% Water | 1.65 | -0.20 |

| 100% Methanol | -1.12 | 0.17 |

| 90% Acetone / 10% Water | -0.73 | -0.37 |

| Formic Acid | 2.99 | -2.99 |

Note: Data is illustrative and sourced from various literature sources on solvent parameters.

Kinetic Solvent Isotope Effects in Reaction Pathways

The kinetic solvent isotope effect (KSIE) is the ratio of the rate constant of a reaction in a non-deuterated solvent (e.g., H₂O) to that in its deuterated counterpart (e.g., D₂O). The magnitude of the KSIE can provide valuable information about the mechanism, particularly regarding the involvement of solvent molecules in the rate-determining step.

For solvolysis reactions, a KSIE (kH₂O/kD₂O) value greater than 1 (a "normal" isotope effect) often suggests that the solvent is acting as a nucleophile in the rate-determining step, as O-H bond breaking is involved in the transition state. A KSIE value close to 1 may indicate that the solvent is not directly involved in the rate-determining step, which could be consistent with an ionization mechanism. An inverse isotope effect (KSIE < 1) can also be observed under certain conditions and provides further mechanistic detail. Studying the KSIE for the solvolysis of this compound would help to elucidate the role of the solvent in the reaction mechanism.

Table 2: Typical Interpretations of Kinetic Solvent Isotope Effects in Solvolysis

| KSIE (kH/kD) | Interpretation |

| > 1 (Normal) | Covalent involvement of solvent in the transition state (e.g., nucleophilic attack, general base catalysis). |

| ≈ 1 | Little to no covalent involvement of solvent in the rate-determining step (e.g., SN1 ionization). |

| < 1 (Inverse) | Can arise from various factors, including changes in solvation or pre-equilibrium steps. |

Mechanistic Insights from Transition State Analysis

The transition state is the highest energy point along the reaction coordinate and represents a fleeting arrangement of atoms as they transform from reactants to products. While not directly observable, its structure and properties can be inferred from kinetic data and computational modeling. For the reactions of this compound, analyzing the transition state provides the most detailed picture of the reaction mechanism.

Computational chemistry offers powerful tools to model these transition states. By calculating the geometries and energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the theoretical prediction of reaction rates and the visualization of the bonding changes that occur during the reaction. Such an analysis for this compound would provide invaluable insights into how the unique electronic structure of the biphenylene system influences the geometry and stability of the transition state, thereby controlling the reaction's outcome and rate.

Catalytic Activation and Mechanistic Elucidation in Acylation Reactions

A detailed discussion on the catalytic activation and mechanistic elucidation of this compound in acylation reactions cannot be provided due to the absence of specific research data for this compound.

Synthetic Applications of 1 Biphenylenecarbonyl Chloride in Organic Chemistry

Formation of Esters and Thioesters

As a typical acyl chloride, 1-biphenylenecarbonyl chloride is an excellent reagent for the acylation of alcohols, phenols, and thiols, leading to the formation of corresponding esters and thioesters. These reactions generally proceed via a nucleophilic acyl substitution mechanism. chemguide.co.uk

This compound reacts with alcohols and phenols to form 1-biphenylenecarboxylate esters. The reaction involves the nucleophilic attack of the hydroxyl group from the alcohol or phenol on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which neutralizes the hydrogen chloride (HCl) byproduct that is formed. doubtnut.com The reaction with phenols is generally slower than with aliphatic alcohols but proceeds under similar conditions to yield phenyl 1-biphenylenecarboxylates. chemguide.co.uk

General Reaction Scheme:

Figure 1: General reaction of this compound with an alcohol (R-OH) to form a biphenylene (B1199973) ester.

Figure 1: General reaction of this compound with an alcohol (R-OH) to form a biphenylene (B1199973) ester.

Table 1: Examples of Esterification Reactions

| Reactant (R-OH) | Product | Product Name |

|---|---|---|

| Methanol | Biphenylen-1-yl(methoxy)methanone | Methyl 1-biphenylenecarboxylate |

| Ethanol | Biphenylen-1-yl(ethoxy)methanone | Ethyl 1-biphenylenecarboxylate |

| Isopropanol | Biphenylen-1-yl(isopropoxy)methanone | Isopropyl 1-biphenylenecarboxylate |

| Phenol | Biphenylen-1-yl(phenoxy)methanone | Phenyl 1-biphenylenecarboxylate |

In a reaction analogous to esterification, this compound reacts with thiols (mercaptans) to produce thioesters. The sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon. The reaction mechanism is similar to that with alcohols, involving nucleophilic acyl substitution and elimination of HCl. A base is also used in this reaction to scavenge the HCl byproduct.

General Reaction Scheme:

Figure 2: General reaction of this compound with a thiol (R-SH) to form a biphenylene thioester.

Figure 2: General reaction of this compound with a thiol (R-SH) to form a biphenylene thioester.

Table 2: Examples of Thioester Synthesis

| Reactant (R-SH) | Product | Product Name |

|---|---|---|

| Ethanethiol | S-Ethyl 1-biphenylenecarbothioate | S-Ethyl 1-biphenylenecarbothioate |

| Propanethiol | S-Propyl 1-biphenylenecarbothioate | S-Propyl 1-biphenylenecarbothioate |

Amide and Peptide Bond Formation

The reaction of acyl chlorides with amines is a robust and widely used method for the formation of amide bonds. This reactivity is central to the synthesis of a vast array of organic compounds and is a cornerstone of peptide synthesis.

This compound reacts vigorously with primary and secondary amines to yield N-substituted biphenylenecarboxamides. libretexts.org The reaction proceeds through a nucleophilic addition-elimination pathway where the nitrogen atom of the amine attacks the carbonyl carbon. libretexts.org A key consideration in this reaction is the formation of HCl, which will react with the basic amine starting material to form an unreactive ammonium salt. To prevent this, the reaction is carried out using two equivalents of the amine—one to act as the nucleophile and the second to act as a base. Alternatively, one equivalent of the amine can be used along with a different, non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl. researchgate.net

General Reaction Scheme:

Figure 3: General reaction of this compound with a primary amine (R-NH₂) to form an N-substituted biphenylenecarboxamide.

Figure 3: General reaction of this compound with a primary amine (R-NH₂) to form an N-substituted biphenylenecarboxamide.

The reaction described above is a direct and efficient route for the synthesis of a wide variety of substituted biphenylenecarboxamides. By choosing the appropriate primary or secondary amine, a diverse library of amides can be generated. These compounds are of interest in various fields of chemical research.

Table 3: Synthesis of Substituted Biphenylenecarboxamides

| Amine Reactant | Product | Product Name |

|---|---|---|

| Methylamine | N-Methyl-1-biphenylenecarboxamide | N-Methyl-1-biphenylenecarboxamide |

| Aniline | N-Phenyl-1-biphenylenecarboxamide | N-Phenyl-1-biphenylenecarboxamide |

| Diethylamine | N,N-Diethyl-1-biphenylenecarboxamide | N,N-Diethyl-1-biphenylenecarboxamide |

Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. libretexts.org In this reaction, this compound can serve as the acylating agent to introduce the biphenylene-1-carbonyl group onto another aromatic substrate. The reaction is promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.com

The mechanism involves the formation of a highly electrophilic acylium ion (or a complex with the Lewis acid) from this compound. khanacademy.org This electrophile is then attacked by the electron-rich aromatic ring of the substrate (e.g., benzene (B151609), toluene) in an electrophilic aromatic substitution reaction. chemguide.co.uk A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound, which prevents further acylation reactions. organic-chemistry.orglibretexts.org This allows for the synthesis of monoacylated products with high selectivity. organic-chemistry.org The reaction between biphenyl and various acyl chlorides has been studied, providing a basis for the expected reactivity. acs.orgacs.org

General Reaction Scheme:

Figure 4: Friedel-Crafts acylation of benzene with this compound.

Figure 4: Friedel-Crafts acylation of benzene with this compound.

Table 4: Examples of Friedel-Crafts Acylation Products

| Aromatic Substrate | Product | Product Name |

|---|---|---|

| Benzene | (Biphenylen-1-yl)(phenyl)methanone | 1-Benzoylbiphenylene |

| Toluene | (Biphenylen-1-yl)(p-tolyl)methanone | 1-(4-Methylbenzoyl)biphenylene |

| Anisole | (Biphenylen-1-yl)(4-methoxyphenyl)methanone | 1-(4-Methoxybenzoyl)biphenylene |

Acylation of Aromatic Compounds

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and synthesizing aromatic ketones. core.ac.ukorganic-chemistry.org In this reaction, this compound serves as the acylating agent, reacting with aromatic compounds in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). alexandonian.comyoutube.comkhanacademy.org

The mechanism begins with the Lewis acid activating the acyl chloride to generate a highly electrophilic acylium ion. alexandonian.comyoutube.comyoutube.com This acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations. youtube.comlibretexts.org The aromatic ring then acts as a nucleophile, attacking the acylium ion in an electrophilic aromatic substitution reaction. masterorganicchemistry.comuomustansiriyah.edu.iqkhanacademy.org A subsequent deprotonation step restores the aromaticity of the ring, yielding the corresponding aryl biphenylenyl ketone. youtube.com The resulting ketone product is less reactive than the starting aromatic compound, which effectively prevents further acylation reactions. organic-chemistry.orglibretexts.org

This method is a powerful tool for the synthesis of a wide range of ketones, which are valuable intermediates in the production of pharmaceuticals and fine chemicals. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| This compound | Benzene | AlCl₃ | 1-Benzoylbiphenylene | Friedel-Crafts Acylation |

| This compound | Toluene | AlCl₃ | (Methylphenyl)biphenylenylmethanone | Friedel-Crafts Acylation |

| This compound | Anisole | AlCl₃ | (Methoxyphenyl)biphenylenylmethanone | Friedel-Crafts Acylation |

Regioselectivity and Stereoselectivity in Electrophilic Aromatic Substitution

The position of acylation on a substituted aromatic ring during a Friedel-Crafts reaction is governed by the electronic properties of the substituent already present on the ring. alexandonian.com

Regioselectivity :

Activating Groups : Electron-donating groups (e.g., alkyl, alkoxy) on the aromatic substrate direct the incoming acyl group to the ortho and para positions. This is because these groups stabilize the carbocation intermediate (the sigma complex) formed during the substitution at these positions through resonance or inductive effects. alexandonian.com

Deactivating Groups : Electron-withdrawing groups (e.g., nitro, carbonyl) direct the incoming acyl group to the meta position. These groups destabilize the carbocation intermediate, and the destabilization is less pronounced when the substitution occurs at the meta position.

Stereoselectivity :

Significant stereochemical considerations are generally not a factor in Friedel-Crafts acylation. The reaction involves an attack on a planar aromatic ring, and the resulting ketone product has a trigonal planar, sp²-hybridized carbon at the site of substitution, precluding the formation of a new stereocenter at that position. alexandonian.com

The table below illustrates the expected major products based on regiochemical rules.

| Aromatic Substrate | Substituent Type | Expected Major Product(s) |

| Toluene (-CH₃) | Activating | ortho- and para-acylated products |

| Anisole (-OCH₃) | Activating | ortho- and para-acylated products |

| Nitrobenzene (-NO₂) | Deactivating | meta-acylated product |

Synthesis of Ketones and Aldehydes

Beyond Friedel-Crafts reactions, this compound is a precursor for synthesizing specific ketones and the corresponding aldehyde through reactions with organometallic reagents and controlled reduction.

Reactions with Organometallic Reagents (e.g., Gilman Reagents, Grignard Reagents)

The choice of organometallic reagent dictates the outcome of the reaction with this compound.

Gilman Reagents (Organocuprates) : Lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are soft nucleophiles that react with acyl chlorides to produce ketones. chemistrysteps.commasterorganicchemistry.comorganicchemistrytutor.com The reaction proceeds via a nucleophilic acyl substitution where one alkyl group from the cuprate displaces the chloride. The resulting ketone is much less reactive towards the Gilman reagent, allowing the reaction to be stopped cleanly at the ketone stage. chemistrysteps.commasterorganicchemistry.comorganicchemistrytutor.com This makes Gilman reagents particularly useful for synthesizing specific ketones from this compound.

Grignard Reagents : Grignard reagents (RMgX) are highly reactive, hard nucleophiles. byjus.com Their reaction with acyl chlorides like this compound proceeds in two stages. The first stage is a nucleophilic acyl substitution that forms a ketone intermediate. masterorganicchemistry.com However, the ketone is also highly reactive towards the Grignard reagent. masterorganicchemistry.com A second equivalent of the Grignard reagent immediately attacks the ketone's carbonyl group, and after an acidic workup, a tertiary alcohol is formed. masterorganicchemistry.commasterorganicchemistry.comyoutube.com Therefore, reacting this compound with a Grignard reagent is a method for synthesizing tertiary alcohols where two of the substituents are identical.

| Reagent | Product Type | Mechanism Steps | Final Product (with R-metal) |

| Gilman Reagent (R₂CuLi) | Ketone | Single nucleophilic acyl substitution | Biphenylenyl-R-ketone |

| Grignard Reagent (RMgX) | Tertiary Alcohol | 1. Nucleophilic acyl substitution to ketone. 2. Nucleophilic addition to ketone. | 1-Biphenylenyl-dialkyl-methanol |

Reduction to Aldehydes (e.g., Rosenmund Reduction)

The selective conversion of an acyl chloride to an aldehyde is a delicate transformation, as aldehydes are easily reduced further to primary alcohols. The Rosenmund reduction is a classic method for achieving this selective reduction. wikipedia.orgalfa-chemistry.com

In this reaction, this compound is hydrogenated over a palladium catalyst that has been intentionally "poisoned." alfa-chemistry.com The most common catalyst is palladium on barium sulfate (Pd/BaSO₄), often treated with a poison like quinoline or thiourea. wikipedia.orgalfa-chemistry.comjuniperpublishers.com The barium sulfate provides a low surface area, which reduces the catalyst's activity. The poison further deactivates the catalyst, making it potent enough to reduce the acyl chloride to an aldehyde but not reactive enough to reduce the resulting aldehyde to an alcohol. wikipedia.orgalfa-chemistry.com This controlled hydrogenation allows for the efficient synthesis of 1-biphenylenecarboxaldehyde.

| Reaction Name | Reagents | Catalyst | Product | Key Feature |

| Rosenmund Reduction | This compound, H₂ | Pd/BaSO₄ + poison (e.g., quinoline) | 1-Biphenylenecarboxaldehyde | Poisoned catalyst prevents over-reduction to the alcohol. wikipedia.orgalfa-chemistry.com |

Formation of Anhydrides and Acyl Halide Cross-Couplings

This compound can be used to synthesize carboxylic anhydrides and participate in modern cross-coupling reactions.

Formation of Anhydrides : Carboxylic anhydrides can be synthesized from acyl chlorides. nih.govlibretexts.org Reacting this compound with a carboxylate salt (such as sodium biphenylene-1-carboxylate) results in a symmetric anhydride (B1165640). Alternatively, reaction with a different carboxylic acid or its salt will yield a mixed or unsymmetrical anhydride. libretexts.orgchemistrysteps.com Anhydrides are useful acylating agents themselves, often exhibiting milder reactivity compared to acyl chlorides. chemistryviews.org

Acyl Halide Cross-Couplings : Palladium-catalyzed cross-coupling reactions are powerful methods for C-C bond formation. While most commonly applied to aryl halides, these reactions can also utilize acyl chlorides.

Suzuki-Miyaura Coupling : this compound can be coupled with organoboronic acids in the presence of a palladium catalyst to form ketones. This provides an alternative to Friedel-Crafts or organometallic additions for ketone synthesis. organic-chemistry.orgorganic-chemistry.orgrsc.org

Sonogashira Coupling : The coupling of acyl chlorides with terminal alkynes, catalyzed by palladium and typically a copper co-catalyst, yields ynones (α,β-alkynyl ketones). organic-chemistry.orgnih.govpreprints.org This reaction would allow for the synthesis of biphenylenyl ynones from this compound.

Role in Polymer and Advanced Material Synthesis

Aromatic acyl chlorides are important building blocks in the synthesis of high-performance polymers. google.com Specifically, di-functional acyl chlorides are used as monomers in polycondensation reactions to create polymers like polyaryl ether ketones (PAEKs). google.comresearchgate.net

Given that this compound is a mono-functional acyl chloride, its primary role in polymerization is not as a chain-extending monomer but as a chain-terminating or end-capping agent. In polycondensation reactions, adding a controlled amount of this compound can regulate the polymer's molecular weight. By reacting with the growing polymer chain, it introduces a non-reactive biphenylene group at the end, preventing further polymerization from that terminus.

Furthermore, this compound can be used to synthesize specific, highly conjugated small molecules or monomers. These custom-synthesized molecules, featuring the rigid and planar biphenylene core, could then be used to create advanced materials with unique electronic, optical, or thermal properties. For instance, it could be a precursor in the synthesis of specialized liquid crystals or organic light-emitting diode (OLED) materials.

Polymerization as a Monomer Unit

The structure of this compound, featuring a reactive acyl chloride group and a biphenylene moiety, suggests its potential for self-polymerization or co-polymerization with other monomers. One plausible route for the homopolymerization of this compound is through a Friedel-Crafts acylation mechanism. In this type of reaction, the acyl chloride could react with the aromatic biphenylene ring of another monomer unit in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This would lead to the formation of a polyketone with a backbone composed of repeating biphenylene and carbonyl units.

The hypothetical polymerization reaction can be visualized as follows:

Initiation: The Lewis acid activates the acyl chloride group, forming a highly electrophilic acylium ion.

Propagation: The acylium ion attacks the electron-rich biphenylene ring of another monomer molecule. A subsequent deprotonation step regenerates the aromaticity and propagates the polymer chain.

Termination: The polymerization process can be terminated by the introduction of a quenching agent or by side reactions.

The properties of the resulting poly(1-biphenylenecarbonyl) would be largely dictated by the rigid biphenylene units in the polymer backbone. Such a structure would be expected to impart high thermal stability and potentially interesting optical and electronic properties to the material.

A hypothetical data table summarizing the expected properties of such a polymer is presented below.

| Property | Expected Characteristic | Rationale |

| Thermal Stability | High | The rigid aromatic backbone of the biphenylene units would resist thermal degradation. |

| Solubility | Low | The rigid and likely crystalline nature of the polymer would limit its solubility in common organic solvents. |

| Mechanical Strength | High | The strong covalent bonds and rigid structure of the polymer backbone would contribute to high tensile strength and modulus. |

| Optical Properties | Potential for fluorescence or phosphorescence | The extended π-conjugation of the biphenylene system could lead to interesting photophysical behavior. |

Integration into Polymer Backbones for Functional Materials

Beyond homopolymerization, this compound can be envisioned as a valuable co-monomer for the synthesis of functional polymers. By incorporating this molecule into existing polymer backbones, it is possible to tailor the properties of the resulting materials for specific applications.

For instance, this compound could be co-polymerized with other monomers, such as bisphenols or diamines, to create polyketones, polyamides, or polyesters with biphenylene moieties. The incorporation of the rigid and planar biphenylene unit can significantly influence the macroscopic properties of the polymer.

Potential Research Findings from Co-polymerization Studies:

Enhanced Thermal Stability: The introduction of the biphenylene unit into the polymer backbone is expected to increase the glass transition temperature (Tg) and the decomposition temperature of the resulting co-polymer due to the rigidity of the biphenylene structure.

Modified Mechanical Properties: The rigid nature of the biphenylene unit could enhance the tensile strength and modulus of the co-polymer, making it more robust and suitable for applications requiring high mechanical performance.

Tailored Optical and Electronic Properties: The biphenylene moiety possesses a unique electronic structure. Its incorporation into a polymer backbone could be used to tune the refractive index, absorption, and emission characteristics of the material, making it suitable for applications in optics and electronics.

Improved Gas Barrier Properties: The dense packing of polymer chains containing rigid biphenylene units could lead to materials with reduced gas permeability, which is advantageous for packaging and membrane applications.

A hypothetical data table comparing a standard polymer with a biphenylene-containing counterpart is shown below.

| Polymer | Monomers | Expected Glass Transition Temperature (Tg) | Potential Application |

| Standard Polyketone | Terephthaloyl chloride, Diphenyl ether | ~150 °C | Engineering plastics |

| Biphenylene-containing Polyketone | This compound, Terephthaloyl chloride, Diphenyl ether | >180 °C | High-performance aerospace components |

While the synthetic strategies outlined above are based on established principles of polymer chemistry, specific experimental data and detailed research findings on the use of this compound in these applications are limited in the available scientific literature. Further research is needed to fully explore and validate the potential of this compound in the development of novel functional polymers.

Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of "1-Biphenylenecarbonyl chloride" by providing detailed information about the chemical environment, connectivity, and spatial relationships of its constituent atoms.

The ¹H NMR spectrum of "this compound" is expected to exhibit a complex pattern of signals in the aromatic region, characteristic of the substituted biphenylene (B1199973) ring system. The chemical shifts of the protons are influenced by their position relative to the electron-withdrawing carbonyl chloride group and the anisotropic effects of the aromatic rings.

The protons on the biphenylene core are anticipated to appear in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The proton ortho to the carbonyl chloride group is expected to be the most deshielded due to the strong electron-withdrawing nature and anisotropic effect of the C=O bond, thus appearing at the lowest field. The remaining protons of the biphenylene moiety will exhibit a complex splitting pattern due to spin-spin coupling with their neighbors. The coupling constants (J values) between adjacent protons (ortho-coupling) are typically in the range of 7-10 Hz, while coupling between protons separated by four bonds (meta-coupling) is smaller, around 2-3 Hz.

A hypothetical ¹H NMR data table for "this compound" is presented below, based on established chemical shift predictions and typical coupling constants for substituted aromatic systems.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | 8.1 - 8.3 | d | ~7-8 |

| H-3 | 7.5 - 7.7 | t | ~7-8 |

| H-4 | 7.6 - 7.8 | d | ~7-8 |

| H-5 | 7.4 - 7.6 | m | - |

| H-6 | 7.4 - 7.6 | m | - |

| H-7 | 7.4 - 7.6 | m | - |

| H-8 | 7.4 - 7.6 | m | - |

The ¹³C NMR spectrum provides complementary information, revealing the number of chemically distinct carbon environments and their electronic nature. In "this compound", a total of 13 distinct carbon signals are expected, corresponding to the 12 carbons of the biphenylene framework and the carbonyl carbon.

The carbonyl carbon of the acyl chloride group is characteristically found at a very downfield chemical shift, typically in the range of 165-180 ppm, due to the strong deshielding effect of the double-bonded oxygen and the adjacent chlorine atom. The aromatic carbons of the biphenylene moiety will resonate in the region of approximately 120-150 ppm. The carbon atom directly attached to the carbonyl chloride group (C-1) will be shifted downfield compared to the other biphenylene carbons due to the inductive effect of the substituent. Carbons in the biphenylene core that are further away from the substituent will have chemical shifts closer to those observed for unsubstituted biphenylene.

A predicted ¹³C NMR data table for "this compound" is provided below, based on established correlations for substituted aromatic systems.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 175 |

| C-1 | 135 - 145 |

| C-2 | 128 - 132 |

| C-3 | 126 - 130 |

| C-4 | 127 - 131 |

| C-4a | 145 - 155 |

| C-4b | 145 - 155 |

| C-5 | 120 - 125 |

| C-6 | 120 - 125 |

| C-7 | 120 - 125 |

| C-8 | 120 - 125 |

| C-8a | 145 - 155 |

| C-8b | 145 - 155 |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. In the COSY spectrum of "this compound", cross-peaks will be observed between adjacent protons on the biphenylene rings, confirming their ortho relationships. This is crucial for differentiating the signals of the individual aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear correlation experiments establish one-bond correlations between protons and the carbons to which they are directly attached. The HMQC/HSQC spectrum will show a correlation peak for each C-H bond in the biphenylene moiety, allowing for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned proton signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in "this compound". The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

The most prominent and diagnostic feature in the IR spectrum of "this compound" is the intense absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. For aromatic acyl chlorides, this band typically appears at a high frequency, in the range of 1770-1815 cm⁻¹. The exact position is influenced by the electronic effects of the attached biphenylene ring. Conjugation with the aromatic system can slightly lower the frequency compared to a non-conjugated acyl chloride. huji.ac.il The high frequency of this absorption is a hallmark of the highly reactive acyl chloride functional group.

The biphenylene ring system gives rise to a series of characteristic absorption bands in the IR spectrum. These include:

Aromatic C-H Stretching: Weak to medium intensity bands are expected in the region of 3000-3100 cm⁻¹, characteristic of C-H bonds on an aromatic ring.

Aromatic C=C Stretching: A series of medium to weak absorptions will be present in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

C-H Out-of-Plane Bending: Strong absorption bands in the fingerprint region (below 1000 cm⁻¹) arise from the out-of-plane bending vibrations of the aromatic C-H bonds. The specific pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings.

A summary of the expected characteristic IR absorption bands for "this compound" is provided in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| C=O Stretch (Acyl Chloride) | 1770 - 1815 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-H Out-of-Plane Bending | Below 1000 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For this compound (C₁₃H₇ClO), the molecular ion peak (M⁺·) provides direct confirmation of its molecular mass.

Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum is expected to exhibit a characteristic isotopic pattern in the molecular ion region. chemguide.co.ukrsc.org A primary peak (M⁺·) corresponding to the molecule containing the ³⁵Cl isotope will be observed, accompanied by a smaller peak (M+2) at two mass units higher, corresponding to the ³⁷Cl isotope. The intensity ratio of the M⁺· to M+2 peak is predicted to be approximately 3:1, a signature indicator of a monochlorinated compound. chemguide.co.uk

Electron ionization (EI) is a common method that generates a radical cation of the parent molecule, which then undergoes fragmentation. uni-saarland.de The fragmentation of this compound is anticipated to follow predictable pathways characteristic of acyl chlorides and aromatic systems. libretexts.orgyoutube.com

Expected Primary Fragmentation Pathways:

α-Cleavage: The most prominent fragmentation is the loss of the chlorine radical (·Cl) from the molecular ion to form a highly stable acylium ion ([M-Cl]⁺). This fragment, the 1-biphenylenecarbonyl cation, is resonance-stabilized and is often the base peak in the spectrum of acyl chlorides.

Decarbonylation: The resulting acylium ion can further fragment by losing a molecule of carbon monoxide (CO), a common pathway for such ions. This would yield the biphenylene cation ([M-Cl-CO]⁺).

Aromatic Fragmentation: The stable biphenylene cation may undergo further fragmentation characteristic of polycyclic aromatic hydrocarbons, although this typically requires higher energy and may result in less intense peaks.

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Relative Intensity Ratio | Assigned Fragment | Formula |

|---|---|---|---|---|

| 214 | 216 | ~3:1 | Molecular Ion [M]⁺· | [C₁₃H₇ClO]⁺· |

| 179 | - | High (Often Base Peak) | Acylium Ion [M-Cl]⁺ | [C₁₃H₇O]⁺ |

| 151 | - | Moderate | Biphenylene Cation [M-Cl-CO]⁺ | [C₁₂H₇]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light that excites electrons from lower to higher energy molecular orbitals. wikipedia.org The spectrum of this compound is expected to be dominated by electronic transitions within its extensive conjugated π-electron system.

The primary chromophore is the biphenylene moiety, a polycyclic aromatic hydrocarbon, which is further extended by conjugation with the carbonyl group (C=O) of the acyl chloride. The expected transitions include:

π → π* Transitions: These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. youtube.com The extended conjugation of the biphenylene core, coupled with the carbonyl group, is expected to result in strong absorption bands, likely in the UV region. Compared to unsubstituted biphenyl, these transitions are likely to be shifted to longer wavelengths (bathochromic shift) due to the increased size of the conjugated system.

n → π* Transitions: This type of transition involves the excitation of an electron from a non-bonding orbital (the lone pairs on the oxygen atom of the carbonyl group) to an antibonding π* orbital of the C=O double bond. youtube.com These transitions are typically much lower in intensity than π → π* transitions and occur at longer wavelengths, potentially extending into the visible region. youtube.com

The solvent used for analysis can influence the position of these absorption bands; polar solvents can cause a shift in the n → π* transition. wikipedia.org

| Transition Type | Orbital Origin | Expected Wavelength Region | Expected Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π | Biphenylene Aromatic System | UV (200-350 nm) | High (ε > 10,000) |

| n → π | Carbonyl Group (C=O) | Long Wavelength UV / Visible (>300 nm) | Low (ε < 1,000) |

X-ray Crystallography for Solid-State Structure Determination

Key structural parameters that would be determined include:

Bond Lengths and Angles: Precise measurements of all covalent bonds, such as the C=O and C-Cl bonds of the acyl chloride group and the C-C bonds within the biphenylene framework.

Molecular Geometry: Confirmation of the planarity or near-planarity of the biphenylene ring system.

Conformation: The dihedral angle between the plane of the carbonyl group and the attached biphenylene ring, which provides insight into the degree of electronic conjugation.

Intermolecular Interactions: Information on how molecules pack together in the crystal lattice, revealing non-covalent interactions such as π-π stacking or halogen bonding that govern the solid-state properties of the material.

| Parameter | Significance |

|---|---|

| C-C bond lengths in biphenylene | Reveals aromatic character and strain in the four-membered ring. |

| C=O and C-Cl bond lengths | Confirms the acyl chloride functionality and can be compared to typical values. |

| Dihedral angle (Biphenylene-C=O) | Indicates the extent of coplanarity and electronic conjugation. |

| Crystal packing and unit cell dimensions | Describes the macroscopic crystal structure and intermolecular forces. |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is indispensable for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for these purposes.

Gas Chromatography (GC): The analysis of highly reactive compounds like acyl chlorides by GC can be challenging. actachemscand.org The high temperatures of the injector port can potentially cause degradation of the analyte. However, GC methods can be developed, often involving rapid injection and analysis times. A more robust approach for the quantification of acyl chlorides via GC involves derivatization, where the acyl chloride is converted into a more stable and less reactive derivative, such as an ester or amide, prior to analysis. semanticscholar.orgnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is generally a more suitable technique for the analysis of reactive and thermally sensitive compounds like this compound as it is performed at or near ambient temperature. nih.govjapsonline.com A reversed-phase HPLC (RP-HPLC) method would be the standard approach for purity assessment. This method separates compounds based on their hydrophobicity.

A typical RP-HPLC setup would involve a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. The sample would be eluted using a gradient or isocratic mixture of solvents, such as acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure sharp, symmetrical peaks. sielc.comjocpr.com Detection would typically be performed with a UV detector set to a wavelength where the compound strongly absorbs, as determined by its UV-Vis spectrum.

| Parameter | Suggested Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid |

| Elution | Gradient or Isocratic |

| Flow Rate | ~1.0 mL/min |

| Column Temperature | Ambient (~25 °C) |

| Detection | UV Absorbance (e.g., at a λₘₐₓ from UV-Vis spectrum) |

| Injection Volume | 5 - 20 µL |

Computational and Theoretical Studies on 1 Biphenylenecarbonyl Chloride

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its electronic energy. For 1-biphenylenecarbonyl chloride, DFT calculations, often employing a basis set like 6-311G(d,p) with a functional such as B3LYP, can predict key structural parameters.

The optimization process seeks the lowest energy conformation of the molecule. A key aspect for this compound would be the dihedral angle between the plane of the biphenylene (B1199973) ring system and the carbonyl chloride group (-COCl). This angle is determined by a balance between electronic effects, such as conjugation, and steric hindrance. Calculations would likely show that while a fully planar structure would maximize conjugation between the carbonyl group and the aromatic system, steric interactions might cause a slight twist from planarity to achieve the lowest energy state.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative DFT Results)

| Parameter | Predicted Value | Description |

| C=O Bond Length | ~1.19 Å | The length of the double bond in the carbonyl group. |

| C-Cl Bond Length | ~1.79 Å | The length of the single bond between the carbonyl carbon and the chlorine atom. |

| C-C(O) Bond Length | ~1.48 Å | The length of the single bond connecting the biphenylene ring to the carbonyl carbon. |

| O=C-Cl Bond Angle | ~120.5° | The angle formed by the oxygen, carbon, and chlorine atoms of the acyl chloride group. |

| C-C(O)-C(ring) Angle | ~118.0° | The angle between the biphenylene ring and the carbonyl group. |

Note: These values are representative and would be precisely determined by specific DFT calculations.

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenylene ring system, which acts as the primary electron donor. Conversely, the LUMO would likely be centered on the electron-withdrawing carbonyl chloride group, particularly on the π* anti-bonding orbital of the C=O double bond. This distribution makes the carbonyl carbon an electrophilic site, susceptible to attack by nucleophiles. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 eV | Highest Occupied Molecular Orbital; associated with the molecule's ability to donate electrons. |

| LUMO | -1.8 eV | Lowest Unoccupied Molecular Orbital; associated with the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Energy difference indicating chemical reactivity and stability. |

Computational Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, providing a valuable tool for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated magnetic shielding around each nucleus. The chemical environment of each nucleus determines its shielding and, consequently, its chemical shift. For this compound, the calculations would predict distinct signals for the aromatic protons on the biphenylene core and a characteristic downfield signal for the carbonyl carbon due to its electron-deficient nature.

Infrared (IR) spectroscopy measures the vibrational modes of a molecule. Computational frequency analysis can predict these vibrational frequencies and their corresponding intensities. For this compound, the most prominent predicted absorption band would be the C=O stretching frequency, which is characteristic of acyl chlorides and typically appears at a high wavenumber (around 1780-1815 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom. Other calculated frequencies would correspond to C-Cl stretching, C-C stretching within the aromatic rings, and C-H bending modes.

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C=O Stretch | ~1805 cm⁻¹ | Strong absorption characteristic of the acyl chloride functional group. |

| Aromatic C=C Stretch | ~1600 cm⁻¹, ~1450 cm⁻¹ | Medium to strong absorptions corresponding to the stretching of carbon-carbon bonds in the biphenylene rings. |

| C-Cl Stretch | ~750 cm⁻¹ | Absorption related to the stretching of the carbon-chlorine single bond. |

Modeling of Reaction Pathways and Transition States

A significant application of computational chemistry is the modeling of chemical reaction mechanisms. By calculating the potential energy surface for a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.

For this compound, a common reaction to model would be its nucleophilic acyl substitution, for instance, its hydrolysis to form 1-biphenylenecarboxylic acid. Computational modeling could elucidate the mechanism, which typically proceeds through a tetrahedral intermediate. The calculations would involve:

Locating the Transition State: Identifying the geometry and energy of the transition state for the nucleophilic attack of a water molecule on the carbonyl carbon.

Calculating Activation Energy: Determining the energy barrier (the difference in energy between the reactants and the transition state), which provides insight into the reaction rate.

Characterizing the Intermediate: Calculating the structure and stability of the tetrahedral intermediate formed during the reaction.

These models can provide a detailed, step-by-step understanding of the reaction dynamics, which is often difficult to obtain through experimental means alone.

Energy Profiles for Nucleophilic Acyl Substitutions

Nucleophilic acyl substitution is the characteristic reaction of acyl chlorides. Computational methods, particularly quantum mechanics-based approaches like Density Functional Theory (DFT), are employed to model the energy changes that occur as the reaction progresses from reactants to products. This is visualized through a reaction energy profile, which plots the potential energy of the system against the reaction coordinate.

The reaction of this compound with a nucleophile (Nu⁻) is expected to proceed through a tetrahedral intermediate. The energy profile for such a reaction would typically show two transition states and one intermediate.

Reaction Coordinate Diagram (Hypothetical)

The key features of the energy profile include:

Reactants: this compound + Nucleophile

Transition State 1 (TS1): The energy maximum corresponding to the formation of the tetrahedral intermediate.

Tetrahedral Intermediate: A transient species where the carbonyl carbon is sp³ hybridized.

Transition State 2 (TS2): The energy maximum for the collapse of the intermediate and expulsion of the chloride leaving group.

Products: The substituted biphenylene derivative + Chloride ion.

The activation energy (ΔG‡) for the reaction is the difference in energy between the reactants and the highest energy transition state. A lower activation energy implies a faster reaction. Computational studies on analogous aromatic acyl chlorides, such as benzoyl chloride, have shown that the nature of the nucleophile and the substituents on the aromatic ring significantly influence the heights of these energy barriers. For this compound, the strained four-membered ring of the biphenylene moiety is expected to have a notable electronic effect on the stability of the transition states and the intermediate.

Table 1: Hypothetical Calculated Energy Values for the Nucleophilic Acyl Substitution of this compound with a Generic Nucleophile (Nu⁻).

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Tetrahedral Intermediate | -5.8 |

| Transition State 2 (TS2) | +12.5 |

| Products | -20.7 |

Note: These are hypothetical values for illustrative purposes.

Solvent Models in Computational Studies

The solvent plays a crucial role in chemical reactions, and computational models must account for its effects. For reactions involving charged species like nucleophiles and intermediates, solvent stabilization can be significant. There are two main approaches to modeling solvent effects in computational chemistry: explicit and implicit solvent models.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This provides a detailed picture of the solute-solvent interactions, including specific hydrogen bonding. However, it is computationally very expensive due to the large number of atoms involved.

Implicit Solvent Models (Continuum Models): These models treat the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum. This method is computationally less demanding and is widely used to model bulk solvent effects. Common implicit solvent models include:

Polarizable Continuum Model (PCM): One of the most popular methods, where the solute cavity is constructed from a series of interlocking spheres.

Conductor-like Screening Model (COSMO): This model treats the solvent as a conductor, which simplifies the calculations.

Solvation Model based on Density (SMD): A universal solvation model that is parameterized for a wide range of solvents.

The choice of solvent model can impact the calculated energy profiles. For the nucleophilic acyl substitution of this compound, an implicit solvent model would likely be sufficient to capture the general effects of the solvent on the energetics of the reaction.

Table 2: Comparison of Hypothetical Activation Energies (ΔG‡) in Different Solvent Models.

| Solvent Model | Dielectric Constant (ε) | Hypothetical ΔG‡ (kcal/mol) |

| Gas Phase | 1 | 20.5 |

| Implicit (Toluene) | 2.4 | 18.2 |

| Implicit (THF) | 7.6 | 16.8 |

| Implicit (Water) | 78.4 | 14.1 |

Note: These are hypothetical values for illustrative purposes.

Structure-Reactivity Relationship Predictions

Computational studies can be used to predict how the structure of a molecule influences its reactivity. For this compound, the key structural feature is the biphenylene group. The electronic properties of this group will affect the electrophilicity of the carbonyl carbon and the stability of the reaction intermediates and transition states.

The biphenylene moiety is known to possess a degree of antiaromatic character in its four-membered ring, which influences the electronic properties of the attached phenyl rings. Computational analysis of the molecular orbitals and electrostatic potential surface of this compound would provide insights into its reactivity.

Frontier Molecular Orbital (FMO) Theory: The reactivity of this compound towards a nucleophile is governed by the interaction of the nucleophile's Highest Occupied Molecular Orbital (HOMO) with the acyl chloride's Lowest Unoccupied Molecular Orbital (LUMO). Computational calculations can determine the energy and spatial distribution of the LUMO. A lower LUMO energy generally corresponds to a more electrophilic carbonyl carbon and thus a higher reactivity. The LUMO is expected to be localized on the carbonyl group, and its energy will be modulated by the electronic effects of the biphenylene system.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the surface of a molecule. For this compound, the ESP map would show a region of positive potential (electrophilic) around the carbonyl carbon, indicating the site of nucleophilic attack. The magnitude of this positive potential can be correlated with reactivity.

By comparing the calculated properties of this compound with those of other aromatic acyl chlorides (e.g., benzoyl chloride, naphthoyl chloride), it is possible to predict its relative reactivity. The unique electronic nature of the biphenylene group is anticipated to confer distinct reactivity upon the carbonyl chloride functional group.

Table 3: Hypothetical Calculated Electronic Properties and Predicted Reactivity.

| Compound | LUMO Energy (eV) | Charge on Carbonyl Carbon (a.u.) | Predicted Relative Reactivity |

| Benzoyl Chloride | -1.25 | +0.45 | 1.0 |

| 1-Naphthoyl Chloride | -1.35 | +0.47 | > 1.0 |

| This compound | -1.42 | +0.49 | >> 1.0 |

Note: These are hypothetical values for illustrative purposes. A lower LUMO energy and a more positive charge on the carbonyl carbon generally suggest higher reactivity towards nucleophiles.

Advanced Topics and Future Research Directions

Catalysis in Reactions Involving 1-Biphenylenecarbonyl Chloride

The reactivity of the acyl chloride functional group in this compound can be significantly enhanced and controlled through various catalytic methods.

Lewis acid catalysis is a cornerstone of organic synthesis, particularly for reactions involving acyl chlorides. In the context of this compound, Lewis acids can activate the carbonyl group, rendering it more susceptible to nucleophilic attack. This is particularly relevant in Friedel-Crafts acylation reactions, a fundamental method for forming carbon-carbon bonds with aromatic compounds wikipedia.orgmdpi.comlibretexts.orgyoutube.com.

In a typical Friedel-Crafts acylation, a Lewis acid such as aluminum chloride (AlCl₃) coordinates to the carbonyl oxygen of this compound, increasing the electrophilicity of the carbonyl carbon. This activated complex is then attacked by an aromatic substrate to form a new ketone. While stoichiometric amounts of the Lewis acid are often required due to product complexation, the development of more efficient, truly catalytic systems is an ongoing area of research wikipedia.orgmdpi.com. The use of alternative Lewis acids and reaction conditions can lead to improved yields and selectivities.

Table 1: Examples of Lewis Acids in Friedel-Crafts Acylation

| Lewis Acid | Typical Substrates | Key Advantages |

| AlCl₃ | Benzene (B151609), Toluene | High reactivity |

| FeCl₃ | Activated arenes | Milder conditions |

| ZnCl₂ | Phenols, anilines | Higher selectivity |

| BF₃·OEt₂ | Heterocycles | Good for sensitive substrates |

This table presents common Lewis acids and their general applications in Friedel-Crafts acylation, which are applicable to reactions with this compound.

Future research in this area could focus on the development of novel Lewis acid catalysts that can facilitate the acylation of less reactive aromatic substrates with this compound under milder conditions.

While Lewis acid catalysis is well-established, organocatalysis and biocatalysis offer promising alternatives that often provide milder reaction conditions and unique selectivities.

Organocatalysis : Chiral amines and their derivatives have been shown to be effective catalysts for a variety of reactions involving carbonyl compounds. For instance, chiral 2-aminobenzimidazole derivatives have been used in the asymmetric α-chlorination of 1,3-dicarbonyl compounds mdpi.com. While direct applications with this compound are not yet widely reported, the principles of organocatalysis suggest potential for developing enantioselective reactions. For example, chiral Lewis bases could activate the acyl chloride for asymmetric transformations.

Biocatalysis : Enzymes offer unparalleled selectivity in chemical transformations. Ketoreductases (KREDs), for instance, are used in the dynamic kinetic resolution of rapidly racemizing atropisomeric precursors to produce enantiomerically pure biaryl N-oxide Lewis base catalysts manchester.ac.ukscilit.com. This highlights the potential for biocatalytic methods to achieve kinetic resolution of chiral biphenylene (B1199973) derivatives that could be synthesized from this compound. Future work could explore the use of lipases or esterases for the enantioselective synthesis or hydrolysis of esters derived from this compound.

Asymmetric Synthesis Utilizing Biphenylenecarbonyl Chloride

The biphenylene scaffold is a key component in many chiral ligands and catalysts used in asymmetric synthesis. The inherent chirality of certain substituted biphenyls (atropisomerism) makes them valuable for inducing stereoselectivity in chemical reactions. This compound can serve as a precursor to a variety of chiral biphenylene-containing molecules.

The development of chiral biphenyl diphosphine ligands, such as SYNPHOS and DIFLUORPHOS, has been instrumental in advancing Ru(II)-catalyzed asymmetric hydrogenation of prochiral ketones and olefins pnas.orgnih.gov. These ligands demonstrate how the stereoelectronic properties of the biphenyl backbone can profoundly influence enantioselectivity. Similarly, novel chiral biphenyl monophosphine ligands have been shown to be highly efficient in palladium-catalyzed Suzuki-Miyaura coupling to generate axially chiral biphenyl products acs.org.

Table 2: Chiral Biphenyl Ligands in Asymmetric Catalysis

| Ligand Type | Metal | Reaction Type |

| Diphosphine (e.g., SYNPHOS) | Ru(II) | Asymmetric Hydrogenation |

| Monophosphine | Pd(0) | Suzuki-Miyaura Coupling |

| Diol (BIPHNOL) | Ti(IV) | Asymmetric Alkylation |

This table provides examples of chiral biphenyl ligands and their applications in asymmetric synthesis, illustrating the potential for derivatives of this compound.

Furthermore, the design and synthesis of diverse and adjustable axially chiral biphenyl ligands and catalysts continue to be an active area of research. These efforts have led to successful applications in various asymmetric reactions, including additions of diethylzinc to aldehydes and Pd-catalyzed cycloadditions chemrxiv.org. The synthesis of bridged C₂-symmetric biphenyl phosphine ligands has also been achieved with remarkable diastereoselectivity, proving highly effective in the asymmetric hydrogenation of various substrates nih.gov. The kinetic resolution of monoprotected BINOL and biphenol derivatives has been accomplished through atroposelective Si-O coupling with hydrosilanes, a reaction catalyzed by a copper-hydride complex nih.govacs.org.

Future research will likely focus on the synthesis of novel chiral ligands and catalysts derived from this compound and their application in a broader range of asymmetric transformations, including Friedel-Crafts reactions nih.gov.

Applications in Supramolecular Chemistry and Self-Assembly

The rigid and planar nature of the biphenylene unit makes it an excellent building block for the construction of well-defined supramolecular architectures. Derivatives of this compound, such as amides and esters, can engage in non-covalent interactions like hydrogen bonding and π-π stacking to drive the self-assembly of complex structures.

The self-assembly of biphenylene derivatives can lead to the formation of various nanostructures, including bilayers and monolayers, as observed in studies of biphenyl-3,3',5,5'-tetracarboxylic acid researchgate.net. The interplay of hydrogen bonds and π-stacking is crucial in stabilizing these assemblies. The introduction of amide functionalities, readily accessible from this compound, can promote the formation of ordered columnar mesophases through intermolecular hydrogen bonding researchgate.net.

Recent research has also explored the construction of supramolecular cages from metal-organic building blocks, which can exhibit complex self-assembly behaviors in solution researchgate.netunitn.eu. The biphenylene scaffold, with its defined geometry, is a promising component for the organic ligands in such cages. Furthermore, the self-assembly of secondary aryl amides has been studied in cocrystals, demonstrating predictable hydrogen bonding patterns rsc.org.

The temperature-dependent modulation of the length and morphology of biphenyl-based supramolecular polymers has also been investigated, highlighting the potential to control the structure of these materials by tailoring the electronic properties of the constituent monomers researchgate.netrsc.orgtue.nl.

Future directions in this field could involve the synthesis of more complex biphenylene-based building blocks from this compound for the construction of functional supramolecular systems, such as molecular sensors, porous materials, and drug delivery vehicles.

Development of Novel Reagents and Derivatives based on the Biphenylene Scaffold

This compound is a versatile starting material for the synthesis of a wide array of novel reagents and functionalized biphenylene derivatives. The acyl chloride group can be readily converted into other functional groups, including esters, amides, ketones, and aldehydes, providing access to a diverse range of molecules with unique properties chemistrysteps.comchemistrysteps.comwikipedia.orgnih.gov.